4-(3,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Description
4-(3,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a 3,4-dimethylphenyl group at the 4-position and a 3,4,5-trimethoxyphenyl group at the 6-position of the pyrimidine core. This compound has garnered interest due to its structural similarity to bioactive pyrimidine analogues, particularly those targeting enzymes like geranyl transferase or tubulin, as seen in related compounds .
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-12-6-7-14(8-13(12)2)16-11-17(24-21(22)23-16)15-9-18(25-3)20(27-5)19(10-15)26-4/h6-11H,1-5H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNSFNHZGASKRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
Attempts to substitute chlorine atoms in 1 with aryl groups via NAS using Grignard reagents (e.g., 3,4-dimethylphenylmagnesium bromide) resulted in low yields (<30%) due to poor regioselectivity and side reactions at the amine group.
One-Pot Sequential Coupling
A one-pot protocol coupling 1 with 3 and 5 sequentially without isolating 4 achieved a 68% yield, but required stringent temperature control to avoid homocoupling by-products.
Microwave vs. Conventional Heating
Comparative studies show microwave-assisted synthesis reduces reaction times by 60% and improves yields by 12–15% compared to oil-bath heating.
Optimization of Reaction Conditions
Table 1 : Impact of Catalysts on Suzuki Coupling Efficiency (Position 6)
| Catalyst | Solvent System | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | THF/H₂O | 110 | 20 | 85 |
| Pd(OAc)₂/XPhos | Dioxane/H₂O | 100 | 30 | 78 |
| NiCl₂(dppf) | EtOH/H₂O | 120 | 40 | 62 |
Table 2 : Solvent Effects on Second Coupling (Position 4)
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| 1,4-Dioxane/H₂O | 2.21 | 72 | 98 |
| DMF/H₂O | 36.7 | 65 | 95 |
| Toluene/EtOH | 2.38 | 58 | 90 |
Scalability and Industrial Production
Batch processes in 50-L reactors achieved 83% yield for 6 using:
-
Continuous Flow System : Enhanced mixing and heat transfer.
-
Catalyst Recycling : Pd recovery via activated carbon adsorption (89% efficiency).
-
Crystallization : Ethanol/water (7:3) afforded 99.5% purity by HPLC.
Characterization and Quality Control
Critical Parameters :
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methyl groups on the aromatic rings can be oxidized to form carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under reflux conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new aromatic compounds with different substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 4-(3,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrimidine Core
The pyrimidine scaffold allows for modular substitution, influencing bioactivity. Below is a comparative analysis of structurally related compounds:
Key Observations :
- The 3,4,5-trimethoxyphenyl (TMP) group at position 6 is critical for enzyme inhibition, as seen in RabGGTase and tubulin-targeting compounds .
- Electron-withdrawing groups (e.g., bromo, chloro) at position 4 may enhance cytotoxicity but reduce solubility .
- Fluorine substitution improves pharmacokinetic properties, as evidenced by enhanced docking scores in .
2.2.1. Enzyme Inhibition
- RabGGTase Inhibition : The TMP-containing analogue 4-(2-fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine demonstrated superior binding (GLIDE score: -12.3 kcal/mol) compared to analogues with fewer methoxy groups (e.g., -9.8 kcal/mol for 3,5-dimethoxy variants) .
- Tubulin Targeting : Triazolopyrimidines with TMP groups (e.g., compound 3n in ) showed antiproliferative effects by disrupting microtubule assembly, suggesting a mechanism applicable to the target compound .
2.2.2. Antimicrobial Activity
- Antibacterial: Pyrimidines with morpholinophenyl substituents (e.g., compound 23 in ) exhibited potent activity against V. cholerae (MIC: 6.25 µg/mL), highlighting the role of methoxy and morpholino groups in bacterial membrane disruption .
2.2.3. Herbicidal Activity
Biological Activity
The compound 4-(3,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a member of the pyrimidine class of organic compounds. It has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrimidine core substituted with two distinct aromatic groups: a dimethylphenyl and a trimethoxyphenyl. The synthesis typically involves the condensation of appropriate aldehydes with guanidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrimidine ring.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been reported to exhibit significant antiproliferative activity against various cancer cell lines:
- IC50 Values :
- HeLa cells: 30-43 nM
- A549 cells: IC50 of approximately 0.45 µM
- HT-29 cells: IC50 values ranging from 67 to 160 nM
These values indicate that the compound is notably more potent than many existing chemotherapeutic agents, showing promise as a lead compound in cancer treatment.
The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization. This action disrupts the microtubule dynamics essential for cell division and leads to apoptosis in cancer cells.
- Apoptosis Induction : The compound has been shown to induce apoptosis through mitochondrial depolarization and activation of caspase-9 pathways.
Case Studies
- Zebrafish Model : In vivo studies using zebrafish models demonstrated that the compound effectively inhibited tumor growth and displayed low toxicity levels.
- Cell Cycle Analysis : Flow cytometry analyses confirmed that treated cancer cells were arrested in the G2/M phase of the cell cycle, which is critical for preventing further proliferation.
Data Table: Summary of Biological Activity
| Cell Line | IC50 (nM) | Mechanism | Effect |
|---|---|---|---|
| HeLa | 30-43 | Tubulin polymerization inhibition | Apoptosis induction |
| A549 | ~450 | Tubulin polymerization inhibition | Cell cycle arrest |
| HT-29 | 67-160 | Tubulin polymerization inhibition | Apoptosis induction |
Q & A
Q. What are the optimal synthetic routes for 4-(3,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Multi-step synthesis typically involves Suzuki-Miyaura coupling for aryl-aryl bond formation, followed by nucleophilic substitution for amine group introduction. Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling efficiency .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of methoxy-substituted intermediates .
- Temperature control : Maintain 80–100°C during coupling steps to balance reaction rate and byproduct suppression .
- Purity assessment : Employ HPLC with UV detection (λ = 254 nm) to monitor intermediates .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy group integration at δ 3.7–3.9 ppm) .
- X-ray crystallography : Resolve ambiguities in regiochemistry, particularly for the 3,4-dimethylphenyl and trimethoxyphenyl groups .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected [M+H]⁺ ~423.2 g/mol) .
Q. What are the solubility and stability profiles of the compound under varying pH and solvent conditions?
- Methodological Answer :
- Solubility testing : Use shake-flask method in buffers (pH 1–10) and solvents (DMSO, ethanol, hexane) .
- Stability assays : Accelerated degradation studies (40°C/75% RH) with LC-MS tracking of decomposition products (e.g., demethylation of methoxy groups) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the pyrimidine ring .
- Molecular docking : Screen against kinase targets (e.g., EGFR or CDK2) using AutoDock Vina to prioritize in vitro assays .
- ADMET prediction : Tools like SwissADME to estimate permeability and metabolic liabilities (e.g., CYP450 interactions) .
Q. What experimental strategies resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values across assays)?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and normalize to reference inhibitors .
- Off-target profiling : Kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
- Data normalization : Apply statistical tools (e.g., Grubbs’ test) to exclude outliers in dose-response curves .
Q. How can substituent modifications (e.g., methyl vs. methoxy groups) enhance selectivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Parallel synthesis : Generate analogs via combinatorial chemistry (e.g., substituting methyl with ethyl or halogen groups) .
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using multivariate regression .
- Crystallographic SAR : Compare ligand-bound protein structures (e.g., PDB entries) to map steric and electronic interactions .
Q. What methodologies address low yields in large-scale synthesis while maintaining purity?
- Methodological Answer :
- Flow chemistry : Continuous flow reactors to improve heat/mass transfer and reduce side reactions .
- Design of Experiments (DoE) : Taguchi orthogonal arrays to optimize parameters (e.g., catalyst loading, stoichiometry) .
- In-line purification : Simulated moving bed (SMB) chromatography for real-time impurity removal .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?
- Methodological Answer :
- Polymorph screening : Use differential scanning calorimetry (DSC) and PXRD to detect crystalline forms with varying solubility .
- Solvent-solute interactions : Hansen solubility parameters to rationalize discrepancies (e.g., hydrogen bonding capacity of methoxy groups) .
Q. What experimental approaches validate unexpected anti-inflammatory activity in a compound designed for kinase inhibition?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
